molecular formula C22H23N5O3S B2885336 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide CAS No. 852144-77-5

2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide

Cat. No.: B2885336
CAS No.: 852144-77-5
M. Wt: 437.52
InChI Key: IVTYOCZUCRXFEF-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-triazole core substituted at position 4 with a 2-methoxyethyl group and at position 5 with a 1H-indol-3-yl moiety. A thioether linkage at position 3 connects the triazole to an N-(4-methoxyphenyl)acetamide group. The acetamide functionality may facilitate hydrogen bonding, influencing molecular recognition in biological systems. While direct synthetic or biological data for this compound are absent in the provided evidence, its structural analogs (e.g., triazole-thio-acetamides, indole-triazole conjugates) suggest synthetic routes involving S-alkylation or 1,3-dipolar cycloaddition .

Properties

IUPAC Name

2-[[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O3S/c1-29-12-11-27-21(18-13-23-19-6-4-3-5-17(18)19)25-26-22(27)31-14-20(28)24-15-7-9-16(30-2)10-8-15/h3-10,13,23H,11-12,14H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVTYOCZUCRXFEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)OC)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the formation of the triazole ring through cyclization reactions. The final step involves the introduction of the acetamide group via nucleophilic substitution reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and triazole moieties.

    Reduction: Reduction reactions can target the acetamide group, potentially converting it to an amine.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the indole and triazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The indole and triazole rings are known to interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application being studied, but common targets include kinases, proteases, and other signaling proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The table below compares the target compound with key analogs from the evidence, highlighting substituent variations and their implications:

Compound Name/ID Triazole Substituents (Position 4) Triazole Substituents (Position 5) Thio-Linked Group Acetamide/Functional Group Melting Point (°C) Yield (%) Key Spectral Data Reference
Target Compound 2-Methoxyethyl 1H-Indol-3-yl –S– N-(4-Methoxyphenyl)acetamide N/A N/A Hypothetical IR: C=O ~1678 cm⁻¹, NH ~3291 cm⁻¹ N/A
VUAA1 (N-(4-Ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) 4-Ethylphenyl 3-Pyridinyl –S– N-(4-Ethylphenyl)acetamide N/A N/A HRMS [M+H]⁺: 393.1112
3-(2-((5-(1H-Indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)ethyl)-1H-indole (Ev10) 4-Methoxyphenyl 1H-Indol-3-yl –SCH₂CH₂– None (bis-indolyl conjugate) 304.7 83 ¹H NMR: δ 7.36–7.72 (m, Ar-H)
2-(((4-(4-Methoxyphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)-5-methylpyridine (6m) 4-Methoxyphenyl Thiophen-2-yl –SCH₂-5-methylpyridine None 196–198 92 ¹H NMR: δ 8.32 (d, J=8 Hz)
2-((4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide (6a) Allyl Pyridin-2-yl –S– Acetamide 182–184 65 ¹H NMR: δ 7.36–7.72 (m, Ar-H)

Key Observations:

  • Indole vs. Heterocyclic Substitutions: The target’s indole group (Position 5) distinguishes it from analogs with pyridinyl (VUAA1) or thiophenyl (6m) groups.
  • Methoxyethyl vs.
  • Acetamide Functionalization : Unlike bis-indolyl conjugates (Ev10) or methylpyridine derivatives (6m), the target’s N-(4-methoxyphenyl)acetamide introduces a hydrogen-bonding motif, analogous to VUAA1’s acetamide but with a methoxy group enhancing electron-donating effects .

Physicochemical Properties

  • Melting Points: Indole-containing compounds (e.g., Ev10’s 304.7°C) exhibit higher melting points than non-aromatic analogs (e.g., 6a: 182–184°C), likely due to π-stacking and hydrogen bonding. The target’s methoxyethyl group may reduce crystallinity, lowering its melting point relative to Ev10 .
  • Solubility : Methoxy groups (target, 6m) enhance aqueous solubility compared to chlorophenyl (6r) or trifluoromethyl (Ev6) substituents .

Research Findings and Implications

  • Structure-Activity Relationships (SAR) :
    • Electron-donating groups (e.g., methoxy) improve stability and receptor binding in triazole derivatives .
    • Indole’s planar structure may enhance intercalation or protein interactions, as seen in Ev10’s anti-proliferative agents .

Biological Activity

The compound 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide is a novel organic molecule characterized by a complex structure that includes an indole moiety, a triazole ring, and an acetamide group. This structural configuration suggests significant potential for various biological activities, particularly in medicinal chemistry.

Structural Features

The compound's unique features include:

  • Indole Moiety : Known for its diverse biological roles, including interactions with neurotransmitter receptors.
  • Triazole Ring : Recognized for its ability to inhibit enzymes like cytochrome P450, which plays a crucial role in drug metabolism.
  • Thioether Linkage : Enhances the compound's stability and bioactivity.

Biological Activity

Research indicates that compounds similar to this one exhibit a range of biological activities:

  • Anticancer Activity :
    • Studies have shown that triazole derivatives can inhibit cancer cell growth. For instance, compounds with similar structures demonstrated significant cytotoxic effects against various cancer cell lines, including breast (MCF7) and colon cancer cells (HCT 116) .
    • A related study reported that certain triazole-thione derivatives exhibited IC50 values below 10 µM against cancer cells, indicating strong anticancer potential .
  • Antimicrobial Properties :
    • The compound's structure suggests potential antimicrobial activity. Triazole derivatives have been noted for their effectiveness against fungal and bacterial strains. For example, some synthesized triazoles showed comparable efficacy to known antibiotics like streptomycin .
  • Enzyme Inhibition :
    • The compound may act as an inhibitor of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases. Similar compounds have been shown to effectively inhibit AChE activity, suggesting therapeutic applications in treating conditions like Alzheimer's disease .

The proposed mechanism of action involves:

  • Binding to Enzymes/Receptors : The indole and triazole rings may interact with specific sites on enzymes or receptors, modulating their activity and triggering biochemical pathways that lead to therapeutic effects.
  • Structure-Activity Relationship (SAR) : Variations in the substituents on the phenyl ring influence the compound's potency and selectivity against biological targets .

Case Studies

Several studies highlight the biological activity of similar compounds:

CompoundActivityIC50 ValueReference
4-Amino-3-(4-methoxybenzyl)-1H-1,2,4-triazole-5(4H)-thioneAnticancer4.363 µM
5-(Benzo[d][1,3]dioxol-5-yl)penta-2,4-dienehydrazideTrypanocidalNot specified
Triazole derivativesAChE InhibitionVarious

Q & A

Q. What are the recommended synthetic routes for 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide, and how can reaction conditions be optimized for higher yield?

The synthesis involves multi-step organic reactions, typically starting with the formation of the 1,2,4-triazole core. A common approach includes cyclization of thiosemicarbazide derivatives followed by alkylation or nucleophilic substitution. For example:

  • Step 1 : Cyclization of a substituted thiosemicarbazide under acidic conditions (e.g., HCl) to form the triazole ring.
  • Step 2 : Alkylation at the 4-position of the triazole using 2-methoxyethyl halides (e.g., 2-methoxyethyl chloride) in the presence of a base like sodium hydride .
  • Step 3 : Thioether formation via nucleophilic substitution between the triazole-thiol intermediate and chloroacetamide derivatives under reflux in polar aprotic solvents (e.g., DMF) .
    Optimization : Reaction yields (typically 50-70%) can be improved by controlling temperature (60-80°C), using catalysts like triethylamine, and ensuring anhydrous conditions .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are essential for confirming substituent positions (e.g., indole protons at δ 7.1–7.8 ppm, triazole carbons at δ 150–160 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., calculated [M+H]+ for C₂₄H₂₅N₅O₃S: 488.17) .
  • HPLC : Purity assessment (>95%) via reverse-phase chromatography with UV detection at 254 nm .

Q. What preliminary biological assays are recommended to screen this compound for therapeutic potential?

  • Anticancer Activity : MTT assays against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
  • Anti-inflammatory Potential : COX-1/COX-2 inhibition assays using enzyme-linked immunosorbent assays (ELISA) .
  • Antimicrobial Screening : Broth microdilution assays against Gram-positive/negative bacteria and fungi (e.g., S. aureus, C. albicans) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s bioactivity?

  • Variable Substituent Analysis : Synthesize derivatives with modifications to the indole (e.g., 5-fluoro substitution), triazole (e.g., 4-methyl vs. 2-methoxyethyl), or acetamide (e.g., 4-nitrophenyl) groups .
  • Key Parameters : Compare logP (lipophilicity), hydrogen-bonding capacity (via molecular docking), and steric effects using QSAR models .
  • Biological Validation : Prioritize derivatives showing >50% inhibition in primary assays for dose-response studies .

Q. How should researchers address contradictions in biological activity data across similar triazole-indole derivatives?

  • Case Example : If anti-inflammatory activity is reported in one study (e.g., COX-2 IC₅₀ = 1.2 µM ) but absent in another, validate assay conditions (e.g., cell line specificity, compound stability in DMSO).
  • Structural Comparisons : Analyze differences in substituents (e.g., 2-methoxyethyl vs. phenyl groups) that may alter target binding .
  • Mechanistic Follow-Up : Use surface plasmon resonance (SPR) to confirm direct binding to proposed targets (e.g., COX-2) .

Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?

  • Pharmacokinetics : Administer the compound (10 mg/kg, IV/oral) to rodents and measure plasma concentration via LC-MS/MS. Key parameters: half-life (>4 hr), bioavailability (>30%) .
  • Toxicity : Acute toxicity studies (OECD 423) with histopathology of liver/kidney tissues .

Q. How can computational methods guide the optimization of this compound’s metabolic stability?

  • Metabolite Prediction : Use software like ADMET Predictor™ to identify vulnerable sites (e.g., triazole S-oxidation, indole hydroxylation) .
  • Docking Studies : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic pathways .
  • Synthetic Mitigation : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce oxidation .

Methodological Notes

  • Synthesis Reproducibility : Ensure anhydrous conditions for alkylation steps to prevent hydrolysis of the 2-methoxyethyl group .
  • Data Validation : Cross-reference NMR shifts with similar compounds (e.g., 4-methoxyphenyl acetamide protons at δ 3.8 ppm) .
  • Biological Assay Controls : Include reference drugs (e.g., doxorubicin for anticancer assays, indomethacin for COX inhibition) to calibrate activity .

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